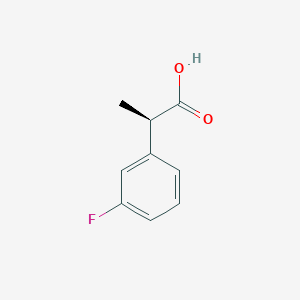
(R)-2-(3-Fluorophenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(3-Fluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9FO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the propanoic acid family, characterized by a carboxyl group (-COOH) attached to a propyl chain. The presence of a fluorine atom on the phenyl ring adds unique chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Fluorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-fluorobenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3-fluorophenylpropan-1-ol.
Oxidation: The alcohol is then oxidized to 3-fluorophenylpropanoic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3-Fluorophenyl)propanoic acid may involve:
Catalytic Hydrogenation: Using a palladium catalyst to hydrogenate 3-fluorocinnamic acid.
Enzymatic Resolution: Employing enzymes to selectively produce the ®-enantiomer from a racemic mixture.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(3-Fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.
Reduction: The carboxyl group can be reduced to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of 3-fluorophenylpropanoic acid derivatives.
Reduction: Formation of 3-fluorophenylpropan-1-ol or 3-fluorophenylpropanal.
Substitution: Formation of substituted phenylpropanoic acids.
Wissenschaftliche Forschungsanwendungen
®-2-(3-Fluorophenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of ®-2-(3-Fluorophenyl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Fluorophenyl)propanoic acid: Similar structure but lacks chirality.
2-(3-Chlorophenyl)propanoic acid: Similar structure with a chlorine atom instead of fluorine.
2-(3-Bromophenyl)propanoic acid: Similar structure with a bromine atom instead of fluorine.
Uniqueness
®-2-(3-Fluorophenyl)propanoic acid is unique due to its chiral nature and the presence of a fluorine atom, which imparts distinct chemical and biological properties compared to its analogs. The chirality allows for specific interactions with biological targets, making it valuable in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H9FO2 |
|---|---|
Molekulargewicht |
168.16 g/mol |
IUPAC-Name |
(2R)-2-(3-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9FO2/c1-6(9(11)12)7-3-2-4-8(10)5-7/h2-6H,1H3,(H,11,12)/t6-/m1/s1 |
InChI-Schlüssel |
XHPMSYWCKADLPJ-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)F)C(=O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


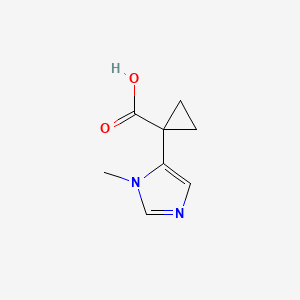
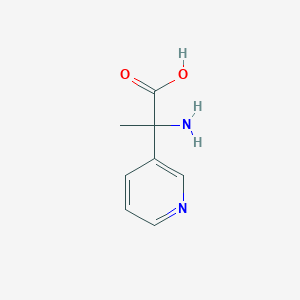
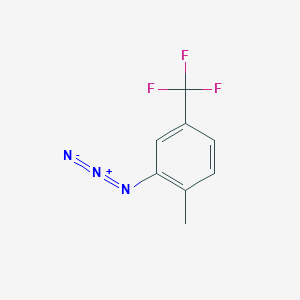
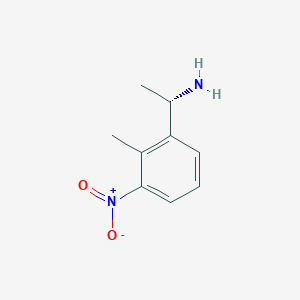

![2,3-Dihydrospiro[indene-1,3'-piperidine]](/img/structure/B13569527.png)

![Tricyclo[4.3.0.0,2,5]nonan-7-one](/img/structure/B13569548.png)
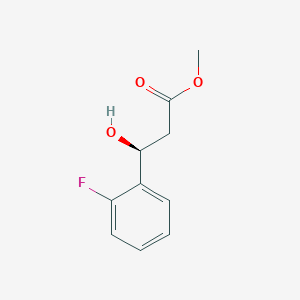
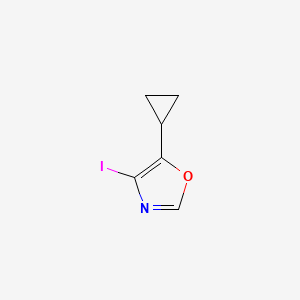

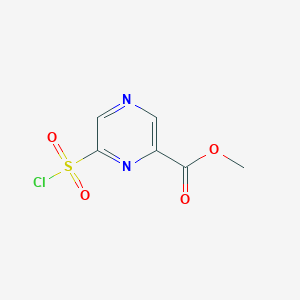
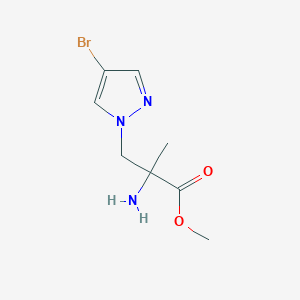
![6-Aminospiro[2.3]hexan-4-ol](/img/structure/B13569558.png)
